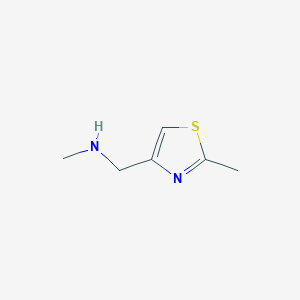

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine

Descripción general

Descripción

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine is a heterocyclic compound containing a thiazole ring. Thiazoles are five-membered aromatic rings with one sulfur and one nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine typically involves the reaction of 2-methyl-thiazole with formaldehyde and methylamine under controlled conditions. The reaction proceeds via nucleophilic substitution, where the methylamine attacks the electrophilic carbon of the formaldehyde, followed by cyclization to form the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the sulfur atom in the thiazole ring is oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines, where the double bond in the thiazole ring is reduced.

Substitution: It can undergo nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine is primarily used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it valuable in developing treatments for conditions such as Alzheimer's disease and other cognitive impairments .

Case Study:

A study focused on thiazole derivatives demonstrated that compounds with similar structures exhibited significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating Alzheimer's disease. The synthesized compounds showed promising results in vitro, indicating potential therapeutic applications .

Agricultural Chemicals

Formulation of Pesticides and Herbicides:

This compound is instrumental in creating agrochemicals that are environmentally friendly yet effective. It contributes to the development of safer pesticides and herbicides, which help mitigate the environmental impact of agricultural practices while maintaining high performance .

Case Study:

Research into thiazole-based agrochemicals has shown that these compounds can enhance crop yield by effectively controlling pests without harming beneficial insects, thus supporting sustainable agriculture practices .

Biochemical Research

Enzyme Inhibition Studies:

this compound is utilized in biochemical research to study enzyme inhibition and receptor binding. These studies help elucidate the mechanisms of action within biological systems, contributing to our understanding of various metabolic pathways .

Case Study:

In a study examining the antioxidant activity of thiazole derivatives, researchers found that specific compounds demonstrated significant scavenging effects against free radicals. This indicates potential applications in developing antioxidants for health supplements or pharmaceuticals .

Material Science

Development of Specialty Polymers:

The compound is also applied in material science for developing specialty polymers and coatings. Its unique properties enhance the durability and resistance of materials to environmental degradation, making it suitable for various industrial applications .

Case Study:

Research on thiazole-integrated polymers has shown improved mechanical properties and thermal stability compared to traditional materials, indicating its potential use in high-performance applications such as automotive and aerospace industries .

Diagnostic Tools

Medical Imaging Enhancements:

this compound is employed in creating diagnostic agents that improve the accuracy of medical imaging techniques. This application facilitates early disease detection, which is crucial for effective treatment strategies .

Case Study:

Innovative diagnostic agents developed using thiazole derivatives have been shown to significantly enhance imaging clarity in MRI scans, allowing for better visualization of pathological conditions .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparación Con Compuestos Similares

- 2-Methyl-thiazol-4-ylmethylamine

- 2-Methyl-1,3-thiazol-4-ylmethanol

- 2-Methyl-1,3-thiazol-4-ylbenzoic acid

Comparison: Methyl-(2-methyl-thiazol-4-ylmethyl)-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Actividad Biológica

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine (CAS No. 144163-81-5) is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiazole Compounds

Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen in their ring structure. They have been widely studied for their pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. The biological activity of thiazole derivatives often depends on the substituents attached to the thiazole ring, which can significantly influence their interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Some proposed mechanisms include:

- Enzyme Inhibition : Similar thiazole compounds have been shown to inhibit key enzymes such as glycogen synthase kinase-3 beta (GSK-3β), which plays a crucial role in cell signaling pathways like the Wnt/β-catenin pathway. Inhibition of GSK-3β can lead to enhanced cell proliferation and differentiation.

- Protein Interaction : Research indicates that thiazole derivatives can bind to specific proteins, altering their function and potentially leading to therapeutic effects .

Structure-Activity Relationship (SAR)

The SAR of this compound suggests that modifications on the thiazole ring can enhance its biological properties:

- Substituent Effects : The presence of electron-donating groups, such as methyl or methoxy groups on the phenyl ring, has been associated with increased cytotoxicity against cancer cell lines. For instance, compounds with para-substituted phenyl groups exhibit significant anticancer activity .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound 9 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 | Inhibits Bcl-2 protein |

| Compound 10 | A-431 (skin cancer) | 1.98 ± 1.22 | Disrupts cell cycle regulation |

| This compound | Various | TBD | Potentially inhibits GSK-3β |

The anticancer activity is often linked to the compound's ability to induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic proteins .

Anticonvulsant Activity

Thiazole derivatives have also shown promise in anticonvulsant activity:

| Compound | Model Used | Effective Dose (mg/kg) |

|---|---|---|

| Compound 1 | PTZ model | <20 |

| This compound | TBD | TBD |

These compounds were found to significantly reduce seizure activity in animal models, suggesting their potential as therapeutic agents for epilepsy .

Case Studies

- Inhibition Studies : A study evaluated the inhibitory effects of various thiazole derivatives on GSK-3β, revealing that this compound exhibited moderate inhibition, which could be leveraged for therapeutic applications in cancer treatment.

- Cytotoxicity Assays : Testing on several cancer cell lines demonstrated that this compound could induce significant cytotoxic effects, supporting its development as a potential anticancer agent .

Análisis De Reacciones Químicas

Deprotection Reactions

The amine group can be liberated from protective groups. For example, hydrazine hydrate cleaves phthalimide-protected derivatives in ethanol at 20°C within 30 minutes ( ):

Reaction:

2-((2-Methylthiazol-4-yl)methyl)isoindoline-1,3-dione + Hydrazine hydrate → Methyl-(2-methyl-thiazol-4-ylmethyl)-amine + Byproducts

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| Hydrazine hydrate (1.5 eq) | 20°C, 0.5 h, ethanol | 33% |

Schiff Base Formation

The primary amine reacts with aldehydes to form Schiff bases, a key step in synthesizing bioactive derivatives. For instance, condensation with substituted benzaldehydes under reflux conditions yields imine-linked compounds ( ):

General Reaction:

this compound + R-CHO → R-CH=N-(CH₂-thiazolyl-methyl)-N-methyl + H₂O

Example:

-

Aldehyde: 4-Hydroxybenzaldehyde

-

Conditions: Ethanol reflux, 6 hours

-

Product: Antioxidant-active Schiff base (IC₅₀ = 12.5 μM against DPPH radicals)

Acylation and Alkylation

The amine participates in acylation and alkylation to form secondary or tertiary amines. In pharmaceutical synthesis, it reacts with acyl chlorides or alkyl halides under basic conditions ( ):

Acylation Example:

this compound + Acetyl chloride → N-Acetyl derivative

| Reagents | Conditions | Application | Source |

|---|---|---|---|

| Acetyl chloride, Et₃N | DCM, 0°C to RT | Intermediate for kinase inhibitors |

Bioconjugation in Drug Design

The amine group is exploited for covalent linkage to biomolecules. For example, coupling with carboxylic acid-containing drugs via EDC/NHS chemistry produces prodrugs with enhanced bioavailability ( ):

Reaction:

this compound + R-COOH → R-CONH-(CH₂-thiazolyl-methyl)-N-methyl

Documented Derivative:

Oxidative Reactions

Oxidation of the thiazole ring or methyl groups is theoretically feasible but less documented. Thiazole rings generally resist oxidation unless under strong conditions (e.g., HNO₃/H₂SO₄), which could modify the methyl or methylthio groups ().

Propiedades

IUPAC Name |

N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5-8-6(3-7-2)4-9-5/h4,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHOBSIOQKGKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596678 | |

| Record name | N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144163-81-5 | |

| Record name | N,2-Dimethyl-4-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144163-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.